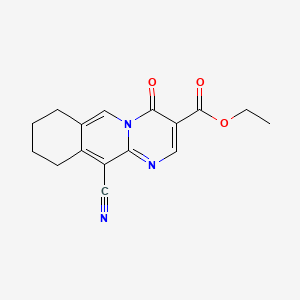
4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-4-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-4-oxo-, ethyl ester is a complex heterocyclic compound It belongs to the class of pyrimidoisoquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-4-oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a substituted aniline with a suitable aldehyde to form an intermediate, which then undergoes cyclization to form the pyrimidoisoquinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-4-oxo-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoisoquinolines and related heterocyclic structures, such as:
- 4H-thieno[3’,2’:5,6]pyrimido[1,2-b]isoquinolines
- 4H-thieno[2’,3’:5,6]pyrimido[1,2-b]isoquinolines
- 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid .
Uniqueness
What sets 4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-4-oxo-, ethyl ester apart is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain synthetic applications and research studies .
Properties
CAS No. |
88745-34-0 |
|---|---|
Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
ethyl 11-cyano-4-oxo-7,8,9,10-tetrahydropyrimido[1,2-b]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H15N3O3/c1-2-22-16(21)13-8-18-14-12(7-17)11-6-4-3-5-10(11)9-19(14)15(13)20/h8-9H,2-6H2,1H3 |
InChI Key |
KDKDODMKYKSVHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C3CCCCC3=CN2C1=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















